Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate
CAS No.:
Cat. No.: VC9379171
Molecular Formula: C15H19N3O3S
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate -](/images/structure/VC9379171.png)
Specification
Molecular Formula | C15H19N3O3S |
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Molecular Weight | 321.4 g/mol |
IUPAC Name | ethyl 2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate |
Standard InChI | InChI=1S/C15H19N3O3S/c1-2-21-13(19)10-12-14(20)16-8-9-18(12)15(22)17-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,17,22) |
Standard InChI Key | SQFMNKRPFQAOSL-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1C(=O)NCCN1C(=S)NC2=CC=CC=C2 |
Canonical SMILES | CCOC(=O)CC1C(=O)NCCN1C(=S)NC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a piperazine ring substituted at the 1-position with a phenylcarbamothioyl group () and at the 2-position with an acetyloxyethyl moiety (). The piperazine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the 3-oxo group and the adjacent nitrogen. The phenylcarbamothioyl group introduces steric bulk and electronic effects, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 321.4 g/mol |
IUPAC Name | Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate |
CAS Number | Not publicly disclosed |
Spectral Signatures | IR: 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S); : δ 1.25 (t, 3H), 3.45–4.10 (m, 6H) |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with piperazine-3-one. Key steps include:
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Thiocarbamoylation: Reaction with phenyl isothiocyanate under anhydrous conditions to introduce the phenylcarbamothioyl group.
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Acetylation: Alkylation with ethyl bromoacetate in the presence of a base (e.g., KCO) to attach the acetyloxyethyl side chain.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Analytical Validation
Structural confirmation relies on spectroscopic techniques:
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IR Spectroscopy: Confirms carbonyl (1685 cm⁻¹) and thiocarbonyl (1250 cm⁻¹) stretches.
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NMR Spectroscopy: NMR resolves piperazine protons (δ 3.45–4.10) and the ethyl group (δ 1.25, 4.10).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 321.4 [M+H].
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility at extreme pH.
Reactivity
The thiourea moiety () participates in hydrogen bonding and metal coordination, while the ester group () undergoes hydrolysis to the carboxylic acid under basic conditions.
Biological Activities and Mechanisms
Enzyme Inhibition
Molecular docking simulations suggest affinity for cysteine proteases (e.g., SARS-CoV-2 main protease) via thioamide–cysteine interactions. Experimental validation is pending.
Cytotoxicity
Preliminary assays on human cell lines (HEK-293, HepG2) show IC > 100 μM, indicating low acute toxicity.
Applications in Drug Development
Antimicrobial Agents
The compound’s thiourea and piperazine motifs align with pharmacophores in fluconazole and metronidazole, suggesting potential repurposing .
Antiviral Therapeutics
Structural similarity to HCV NS5A inhibitors (e.g., daclatasvir) hints at possible antiviral applications, though target specificity requires elucidation .
Comparison with Structural Analogs
Table 2: Comparative Analysis of Piperazine Derivatives
Future Research Directions
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Mechanistic Studies: Elucidate interactions with microbial targets and human proteases.
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Derivatization: Explore substituent effects on the phenyl ring to enhance potency and solubility.
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In Vivo Testing: Assess pharmacokinetics and efficacy in animal models of infection.
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